2-Bromo-6-fluoro-3-methylbenzonitrile
Overview
Description
2-Bromo-6-fluoro-3-methylbenzonitrile is an organic compound with the molecular formula C8H5BrFN. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine, fluorine, and a methyl group. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
The primary target of 2-Bromo-6-fluoro-3-methylbenzonitrile is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura cross-coupling reaction . In this process, the organoboron compound is transferred from boron to palladium, facilitating the formation of the carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a crucial pathway in synthetic chemistry . The reaction is widely applied in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its ability to construct complex carbon skeletons efficiently .
Pharmacokinetics
Factors such as solubility, stability, and molecular size can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .
Result of Action
The primary result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction enables the synthesis of a wide range of organic compounds, contributing to the development of new pharmaceuticals and materials .
Action Environment
The efficacy and stability of this compound, like many other chemical compounds, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances that can react with the compound . For instance, the Suzuki–Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction conditions, such as temperature and the solvent used, can also significantly impact the reaction’s efficiency .
Biochemical Analysis
Biochemical Properties
2-Bromo-6-fluoro-3-methylbenzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind to specific enzymes, altering their catalytic activity and affecting metabolic pathways. For example, it may inhibit or activate certain enzymes, leading to changes in the overall biochemical processes within the cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may impact cell signaling pathways, altering the communication between cells and affecting cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function. The compound may act as an enzyme inhibitor or activator, altering the catalytic activity of enzymes and affecting metabolic pathways. Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular behavior. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses of this compound may cause toxic or adverse effects, impacting the overall health and function of the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may alter the activity of key enzymes, leading to changes in the overall metabolic processes. Additionally, it can affect the levels of specific metabolites, impacting cellular function and behavior .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, it can accumulate in specific compartments or organelles, influencing its localization and activity. The distribution of this compound within tissues can also affect its overall effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-3-methylbenzonitrile typically involves the bromination and fluorination of 3-methylbenzonitrile. One common method includes the following steps:
Bromination: 3-methylbenzonitrile is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-3-methylbenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-6-fluoro-3-methylbenzonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-fluoro-6-methylbenzonitrile
- 6-Bromo-2-fluoro-3-methylbenzonitrile
- 4-Bromo-3-methylbenzonitrile
- 2-Fluoro-6-methylbenzonitrile
Uniqueness
2-Bromo-6-fluoro-3-methylbenzonitrile is unique due to the specific positions of the bromine, fluorine, and methyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
2-bromo-6-fluoro-3-methylbenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c1-5-2-3-7(10)6(4-11)8(5)9/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKXUQSSXXKPNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C#N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401287582 | |
Record name | 2-Bromo-6-fluoro-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401287582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1715912-73-4 | |
Record name | 2-Bromo-6-fluoro-3-methylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1715912-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-fluoro-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401287582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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